1-(2-Nitrophenyl)thiourea

Vue d'ensemble

Description

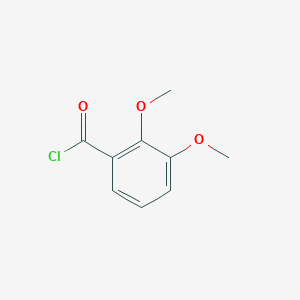

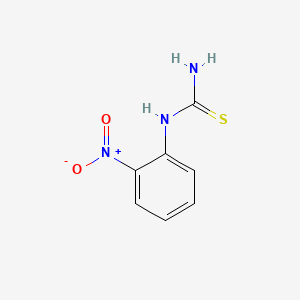

1-(2-Nitrophenyl)thiourea is an organosulfur compound . It has a molecular formula of C7H7N3O2S, an average mass of 197.214 Da, and a monoisotopic mass of 197.025894 Da .

Synthesis Analysis

Thiourea derivatives, including 1-(2-Nitrophenyl)thiourea, can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . Another method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The molecular structure of 1-(2-Nitrophenyl)thiourea consists of a thiourea group attached to a nitrophenyl group .Chemical Reactions Analysis

Thiourea derivatives, including 1-(2-Nitrophenyl)thiourea, react with alkyl halides to give isothiouronium salt. Further hydrolysis of this salt results in the formation of thiol and urea . In another study, 4-nitrophenyl-based molecular clefts functionalized with thiourea were synthesized and studied for a variety of anions .Physical And Chemical Properties Analysis

Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is soluble in water and has an odorless appearance . Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea .Applications De Recherche Scientifique

Colorimetric Sensing for Anions

1-(2-Nitrophenyl)thiourea: has been utilized in the development of colorimetric sensors for anion detection. These sensors operate by undergoing a color change in the presence of specific anions, which can be observed with the naked eye. For instance, a sensor incorporating polyethyleneimine (PEI) and nitrophenyl thiourea showed selective colorimetric responses to sulfate (SO₄²⁻) , fluoride (F⁻) , and acetate (AcO⁻) anions . This application is significant in environmental monitoring and medical diagnostics where rapid and straightforward detection of anions is required.

Antibacterial Agents

Thiourea derivatives, including 1-(2-Nitrophenyl)thiourea , have been researched for their antibacterial properties. Studies have shown that certain thiourea compounds exhibit strong activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . This is particularly important in the development of new antibiotics in the face of growing antibiotic resistance .

Antioxidant Properties

The antioxidant capacity of thiourea derivatives makes them valuable in the field of oxidative stress-related disease research. Antioxidants are crucial in combating the damage caused by free radicals, and 1-(2-Nitrophenyl)thiourea derivatives have been explored for this purpose, potentially contributing to the treatment of diseases like cancer and Alzheimer’s .

Anticancer Activity

Research into thiourea derivatives has also included the exploration of their anticancer activities. These compounds have been tested against various cancer cell lines, and some have shown promising results in inhibiting the growth of these cells. The role of 1-(2-Nitrophenyl)thiourea in cancer research is an area of ongoing investigation, with the potential for developing novel chemotherapy agents .

Anti-Inflammatory Applications

The anti-inflammatory properties of 1-(2-Nitrophenyl)thiourea derivatives are another area of interest. Inflammation is a common pathway in many diseases, and controlling it is crucial for treatment. Thiourea derivatives have been studied for their ability to reduce inflammation, which could be beneficial in conditions such as arthritis .

Anti-Alzheimer’s Research

1-(2-Nitrophenyl)thiourea: derivatives have been studied for their potential use in treating Alzheimer’s disease. Their ability to inhibit certain enzymes that are involved in the disease’s progression makes them candidates for the development of anti-Alzheimer’s drugs .

Antituberculosis Agents

Tuberculosis remains a significant global health challenge, and new treatments are constantly being sought. Thiourea derivatives, including 1-(2-Nitrophenyl)thiourea , have been evaluated for their antituberculosis properties, offering a potential avenue for new therapeutic options .

Antimalarial Properties

Finally, the fight against malaria has led to the exploration of various chemical compounds, including thiourea derivatives1-(2-Nitrophenyl)thiourea has been part of studies looking into new antimalarial drugs, which is crucial given the resistance developed against current treatments .

Mécanisme D'action

Thiourea derivatives have been found to exhibit various biological activities, including antimicrobial and antioxidant potentials . They have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The thiourea-based receptor exhibits stronger affinity for anions due to the presence of more acidic thiourea functional groups .

Safety and Hazards

Orientations Futures

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have played an exceptional role in almost every branch of chemistry . On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . Future research may focus on the development of new molecules with biological activity from the class of trifluoromethyl derivatives .

Propriétés

IUPAC Name |

(2-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGZBEKWHFRZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199049 | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)thiourea | |

CAS RN |

51039-84-0 | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051039840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51039-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51039-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)